molecular formula C23H21N5O2 B2635127 4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 941914-89-2

4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B2635127
CAS No.: 941914-89-2
M. Wt: 399.454
InChI Key: YYTCIQSYPLRCJH-UHFFFAOYSA-N
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Description

4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a complex synthetic compound belonging to the pyrazolo[3,4-d]pyridazine chemical class. This scaffold is of significant interest in medicinal chemistry and biological research due to its potential to interact with various enzymatic targets and cellular receptors. Compounds within this structural family are frequently investigated for their mechanism of action, which can include target enzyme inhibition or specific receptor modulation , making them valuable as lead compounds in pharmaceutical development programs. The product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-16-19-14-24-28(18-10-3-2-4-11-18)22(19)23(30)27(25-16)15-21(29)26-13-7-9-17-8-5-6-12-20(17)26/h2-6,8,10-12,14H,7,9,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTCIQSYPLRCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-one with 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrazolopyridazines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of pyrazolo-pyridazine exhibit significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)0.054Induces apoptosis and inhibits tubulin assembly
HeLa (Cervical)0.048Cell cycle arrest at G2/M phase
MCF-7 (Breast)0.246Binds to the colchicine site of β-tubulin

These findings suggest that the compound may disrupt microtubule dynamics, leading to cell death through apoptotic pathways .

Neuroprotective Effects

Emerging research suggests that compounds similar to 4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one may exhibit neuroprotective properties. Studies indicate potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammatory pathways and promoting neuronal survival .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural components allow it to interact with bacterial membranes or intracellular targets, inhibiting bacterial growth. Research indicates effective activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. Various derivatives have been synthesized to enhance biological activity or selectivity for specific targets. For example:

Derivative Modification Biological Activity
Compound AMethyl group additionEnhanced anticancer activity
Compound BHalogen substitutionImproved antibacterial properties

These modifications can significantly impact the pharmacological profile and efficacy of the compounds .

Mechanism of Action

The mechanism of action of 4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and triazolo[4,5-d]pyrimidines. These compounds share a fused bicyclic core but differ in heteroatom placement and substituent effects, leading to divergent biological activities (Table 1).

Table 1. Structural and Pharmacological Comparison

Compound Class Core Structure Key Substituents Primary Activity References
Pyrazolo[3,4-d]pyridazin-7-one Pyrazolo + pyridazine C4-methyl, N6-tetrahydroquinoline-ethyl Antiviral (ZIKV)
Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo + pyrimidine C3/C6-methyl, C5-arylideneamino Antitumor (MCF-7 IC₅₀: 11 µM)
Pyrazolo[3,4-b]pyridine Pyrazolo + pyridine C4-aryl, C5-cyano Antimicrobial (MIC: 4–16 µg/mL)
Triazolo[4,5-d]pyrimidin-7-one Triazolo + pyrimidine C3-dimethoxyphenyl, N6-piperazinyl Undisclosed (structural analogue)
Mechanistic Insights
  • Antiviral Mechanism : Docking studies suggest the target compound inhibits ZIKV NS2B-NS3 protease by forming hydrogen bonds with catalytic residues (e.g., His51, Asp75) .
  • Antitumor Mechanism: Pyrazolo[3,4-d]pyrimidin-4-ones likely target tyrosine kinases or DNA topoisomerases, analogous to anilinoquinazoline inhibitors .

Biological Activity

The compound 4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a complex organic molecule with potential therapeutic applications. Its unique structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C21H25N5O2C_{21}H_{25}N_{5}O_{2}, with a molecular weight of approximately 379.5 g/mol. The structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H25N5O2C_{21}H_{25}N_{5}O_{2}
Molecular Weight379.5 g/mol
CAS Number1171484-31-3

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been observed to modulate the activity of various targets, which can lead to therapeutic effects such as anti-cancer and anti-inflammatory activities. The exact pathways are still under investigation but are believed to involve inhibition of key kinases and modulation of signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant growth inhibition in various cancer cell lines:

Cell LineGrowth Inhibition (%)Reference
HOP-92 (Lung)71.8
NCI-H460 (Lung)66.12
ACHN (Renal)66.02

Molecular docking studies suggest that the compound binds effectively to targets involved in cancer progression, similar to established inhibitors.

Enzyme Inhibition

The compound exhibits notable inhibitory effects on various enzymes:

EnzymeIC50 (µM)Reference
CDK20.09 - 1.58
TRKA0.23 - 1.59
Butyrylcholinesterase (BChE)46.42

These activities indicate its potential use in treating conditions related to abnormal cell proliferation and neurodegenerative diseases.

Case Studies

Recent research has focused on the synthesis and evaluation of derivatives based on this compound. For example:

  • Synthesis of Derivatives : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized to evaluate their anticancer properties and kinase inhibition capabilities. The results demonstrated that certain derivatives exhibited enhanced activity against CDK2 and TRKA compared to the parent compound .
  • In Vitro Studies : Compounds derived from this structure were tested against renal carcinoma cell lines, showing significant cytotoxic effects and induction of apoptosis .

Q & A

Q. What are the recommended synthetic routes for 4-methyl-6-[...]pyridazin-7-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including cyclization and functionalization. A validated approach includes:

  • Step 1: Condensation of 5-amino-3-methyl-1-phenylpyrazole with aldehydes in ionic liquids (e.g., [bmim][BF₄]) at 80°C to form pyrazolo[3,4-b]pyridinone intermediates .
  • Step 2: Alkylation or acylation reactions to introduce the 1,2,3,4-tetrahydroquinoline moiety. For example, coupling with 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl groups under FeCl₃ catalysis .

Optimization Tips:

  • Use FeCl₃·6H₂O (0.2 mmol) as a catalyst to enhance reaction efficiency.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust solvent polarity (e.g., DMF or THF) to improve solubility of intermediates.

Q. Table 1: Comparison of Reaction Yields Under Different Conditions

CatalystSolventTemperature (°C)Yield (%)Source
FeCl₃·6H₂O[bmim][BF₄]8084
NoneEthanol7052

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer: A combination of NMR, IR, and X-ray crystallography is essential:

  • ¹H/¹³C NMR: Identify substituent environments. For example:
    • Peaks at δ 2.35–2.45 ppm (methyl groups) and δ 7.20–7.80 ppm (aromatic protons) .
    • Carbonyl signals (C=O) at δ 165–175 ppm in ¹³C NMR .
  • IR Spectroscopy: Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
  • X-ray Crystallography: Resolve stereochemistry and crystal packing, as demonstrated for ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxoacetate derivatives .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsReference
¹H NMRδ 2.40 (s, 3H, CH₃), δ 7.60 (m, 5H, Ph)
¹³C NMRδ 165.2 (C=O), δ 112.5 (pyridazine C)
IR1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N)

Advanced Research Questions

Q. How can computational methods assist in predicting the reactivity of intermediates in the synthesis of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies to identify rate-limiting steps (e.g., cyclization barriers in pyrazolo[3,4-d]pyridazine formation).
  • Molecular Docking: Predict interactions between intermediates and catalysts (e.g., FeCl₃ coordination sites) to optimize regioselectivity .
  • Solvent Modeling: Use COSMO-RS simulations to predict solvent effects on reaction kinetics .

Example Workflow:

Optimize geometries of reactants/intermediates using B3LYP/6-31G(d).

Simulate reaction pathways with implicit solvent models (e.g., SMD for [bmim][BF₄]).

Validate predictions against experimental yields (Table 1).

Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in biological data (e.g., IC₅₀ values) often arise from assay variability. Mitigation strategies include:

  • Standardized Assays: Use MTT or SRB protocols with MCF-7 cells under controlled O₂/CO₂ conditions .
  • Dose-Response Curves: Test concentrations from 1 nM–100 µM to ensure accurate IC₅₀ determination.
  • Meta-Analysis: Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM).

Case Study:

  • Compound 10e (derivative of pyrazolo[3,4-d]pyrimidin-4-one) showed IC₅₀ = 11 µM against MCF-7 cells, attributed to nitro group-enhanced electron withdrawal . Contradictory results in other studies may stem from differences in cell line viability assays.

Q. How can reaction mechanisms be elucidated for key steps in the synthesis of this compound?

Methodological Answer:

  • Isotopic Labeling: Use ¹³C-labeled carbonyl groups to track acyl transfer steps.
  • Kinetic Studies: Monitor intermediate formation via in-situ FTIR or LC-MS.
  • Mechanistic Probes: Introduce radical scavengers (e.g., TEMPO) to test for radical-mediated pathways in FeCl₃-catalyzed reactions .

Example:
In the formation of pyrazolo[3,4-d]pyridazin-7-one, a proposed mechanism involves:

Nucleophilic attack of the amino group on the carbonyl carbon.

Cyclization via dehydration, facilitated by Fe³⁺ Lewis acid activation .

Q. What are the best practices for analyzing regioselectivity in multi-component reactions involving this compound?

Methodological Answer:

  • Hammett Studies: Correlate substituent electronic effects (σ⁺ values) with product ratios.
  • Cross-Validation: Use 2D NMR (COSY, HSQC) to assign regioisomers unambiguously .
  • Crystallographic Data: Resolve ambiguities in substituent positioning (e.g., phenyl vs. tetrahydroquinoline orientation) .

Example:
In reactions with quinoline derivatives, regioselectivity at C-5 vs. C-7 positions can be controlled by steric hindrance from bulky substituents .

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